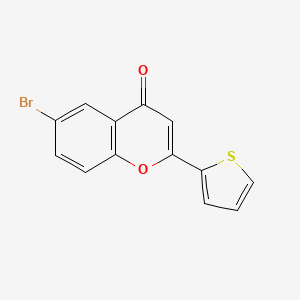

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone, thiophene-2-carbaldehyde, and borax in ethanol and H2O was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one.

Molecular Structure Analysis

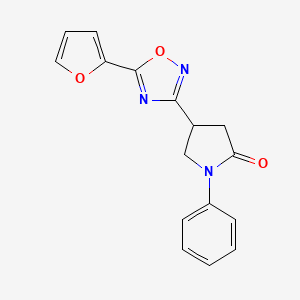

The molecular structure of “6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” is complex and involves various chemical bonds. The molecule contains a bromine atom, a thiophene ring, and a chromen-4-one structure.

Physical And Chemical Properties Analysis

“6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” has a molecular weight of 309.18 g/mol. Its molecular formula is C13H9BrO2S. More detailed physical and chemical properties are not available in the current literature.

Applications De Recherche Scientifique

Photoreactions and Molecular Synthesis

6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one and its derivatives have been extensively studied for their intriguing photoreactive properties and utility in synthesizing complex molecular structures:

- The compound has been used in one-shot photochemical synthesis processes, like the intramolecular Paterno-Büchi reaction, to create tricyclic compounds like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing its reactivity under photoinduced conditions (Jindal et al., 2014).

- It's also instrumental in the synthesis of various heterocycles, proving its versatility in chemical reactions (Abdel-Aziem et al., 2021).

Antibacterial Properties

Some derivatives of 6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one have demonstrated potential antibacterial properties:

- Specific synthesized compounds showed strong inhibition activity against certain strains of Gram-positive and Gram-negative bacteria, underlining its potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).

Anticancer and Anti-inflammatory Applications

The compound's derivatives have been found to possess significant biological activities, indicating their potential in therapeutic applications:

- Novel derivatives exhibited considerable anti-inflammatory activity in in-vivo studies, suggesting potential for medical use in treating inflammation-related conditions (Chaydhary et al., 2015).

- Certain derivatives also displayed cytotoxic activities against various human cancer cell lines, highlighting their potential as anticancer agents (Zang et al., 2021).

Photophysical and Computational Studies

6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one's derivatives are also studied for their photophysical properties:

- Compounds have been synthesized and analyzed for their photophysical properties, showcasing their potential application in photonic and electronic devices (Kumbar et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-2-thiophen-2-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZPACGNTUDSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)

![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)